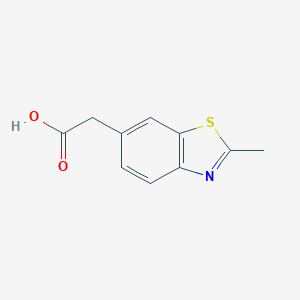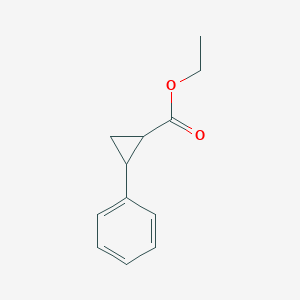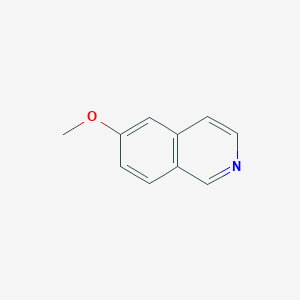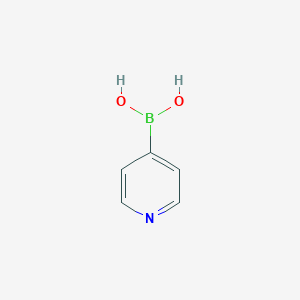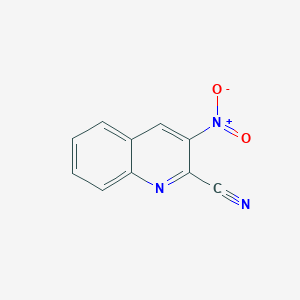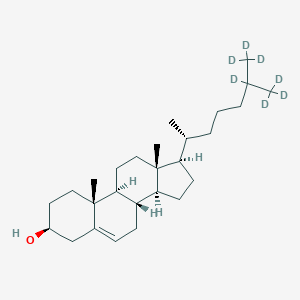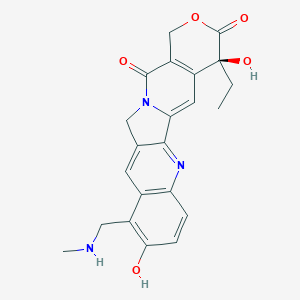
1-(1,2,3-Trimethylcyclopropyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1,2,3-Trimethylcyclopropyl)ethanone, also known as TMCPE, is a cyclic ketone with a unique structure that has attracted the attention of researchers in various fields. TMCPE is synthesized through a multi-step process, and its chemical properties make it a valuable tool for scientific research. In We will also list future directions for research on TMCPE.
Wirkmechanismus
The mechanism of action of 1-(1,2,3-Trimethylcyclopropyl)ethanone is not well understood, but it is believed to act as a chiral auxiliary in organic synthesis and as a ligand in asymmetric catalysis. 1-(1,2,3-Trimethylcyclopropyl)ethanone has also been shown to inhibit the activity of certain enzymes, although the exact mechanism of this inhibition is not clear.
Biochemische Und Physiologische Effekte
There is limited information on the biochemical and physiological effects of 1-(1,2,3-Trimethylcyclopropyl)ethanone. However, it has been shown to have low toxicity and is generally considered safe for use in lab experiments.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(1,2,3-Trimethylcyclopropyl)ethanone in lab experiments is its unique structure, which allows for the synthesis of chiral compounds with high enantioselectivity. 1-(1,2,3-Trimethylcyclopropyl)ethanone is also relatively easy to synthesize and has low toxicity. However, one limitation of using 1-(1,2,3-Trimethylcyclopropyl)ethanone is its high cost, which may limit its use in certain research applications.
Zukünftige Richtungen
There are several future directions for research on 1-(1,2,3-Trimethylcyclopropyl)ethanone. One area of interest is the development of new synthetic methods for 1-(1,2,3-Trimethylcyclopropyl)ethanone and its derivatives. Another area of interest is the study of 1-(1,2,3-Trimethylcyclopropyl)ethanone's mechanism of action and its potential use as an enzyme inhibitor. Additionally, 1-(1,2,3-Trimethylcyclopropyl)ethanone could be used as a probe for the study of protein-ligand interactions and in the development of new biologically active compounds.
Synthesemethoden
The synthesis of 1-(1,2,3-Trimethylcyclopropyl)ethanone involves a multi-step process that begins with the reaction of 1,3-cyclohexadiene with ethyl vinyl ketone to form a cyclohexene intermediate. The intermediate is then treated with a Grignard reagent to form a cyclohexanol, which is subsequently oxidized to form 1-(1,2,3-Trimethylcyclopropyl)ethanone.
Wissenschaftliche Forschungsanwendungen
1-(1,2,3-Trimethylcyclopropyl)ethanone has been used in various scientific research applications, including as a ligand in asymmetric catalysis, a chiral auxiliary in organic synthesis, and a reagent in the synthesis of biologically active compounds. 1-(1,2,3-Trimethylcyclopropyl)ethanone has also been used in the study of enzyme inhibition and as a probe for the study of protein-ligand interactions.
Eigenschaften
CAS-Nummer |
108507-77-3 |
|---|---|
Produktname |
1-(1,2,3-Trimethylcyclopropyl)ethanone |
Molekularformel |
C8H14O |
Molekulargewicht |
126.2 g/mol |
IUPAC-Name |
1-(1,2,3-trimethylcyclopropyl)ethanone |
InChI |
InChI=1S/C8H14O/c1-5-6(2)8(5,4)7(3)9/h5-6H,1-4H3 |
InChI-Schlüssel |
DPFVHATYRTVANO-UHFFFAOYSA-N |
SMILES |
CC1C(C1(C)C(=O)C)C |
Kanonische SMILES |
CC1C(C1(C)C(=O)C)C |
Synonyme |
Ketone, methyl 1,2,3-trimethylcyclopropyl (6CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



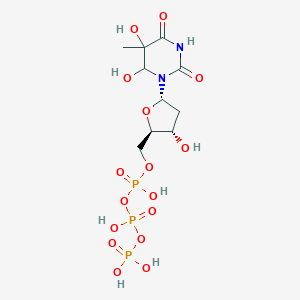
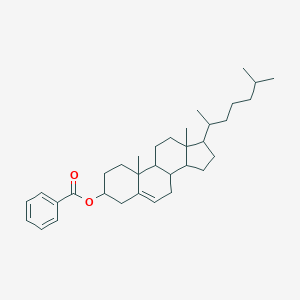
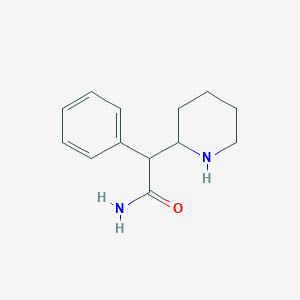
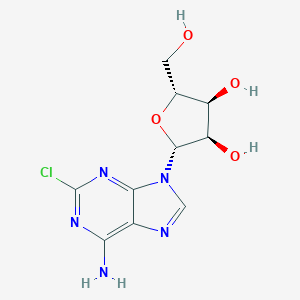
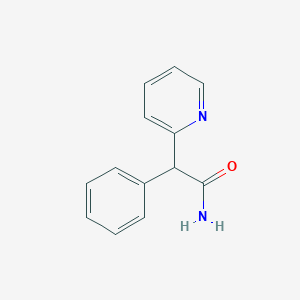
![N-[2-[(Acetylthio)methyl]-1-oxo-3-phenylpropyl]glycine methyl ester](/img/structure/B27287.png)
![[(1R,4R)-3,4,5,5-tetramethylcyclopent-2-en-1-yl]methanol](/img/structure/B27289.png)
